(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Description

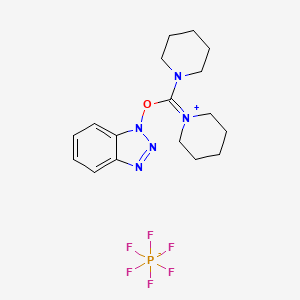

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate (HBPipU, CAS 190849-64-0) is a carbodiimide-derived coupling reagent widely used in peptide synthesis and organic chemistry. Its molecular formula is C₁₅H₂₀F₆N₅OP, with a molecular weight of 431.32 g/mol . Structurally, it features a benzotriazole leaving group and two piperidine substituents, which confer steric bulk and modulate reactivity. The hexafluorophosphate (PF₆⁻) counterion enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .

HBPipU activates carboxylic acids for amide bond formation, minimizing racemization during peptide synthesis. Its applications extend to drug development, bioconjugation, and polymer chemistry . However, its performance and selectivity depend on structural nuances compared to similar reagents.

Propriétés

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190849-64-0, 206752-41-2 | |

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually synthesized in a laboratory setting, where precise control over reaction parameters such as temperature, pressure, and solvent is maintained .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The industrial production process may also involve additional purification steps to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling processes. It is known for its ability to facilitate the formation of amide bonds between amino acids, which is a crucial step in peptide synthesis .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as bases (e.g., N,N-diisopropylethylamine) and solvents (e.g., acetonitrile) to enhance its reactivity and efficiency. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal performance .

Major Products: The primary product formed from reactions involving this compound is the desired peptide or protein. The compound’s high reactivity ensures that the coupling reactions proceed efficiently, resulting in high yields of the target product .

Applications De Recherche Scientifique

Corrosion Inhibition

HBPipU is recognized for its effectiveness as a corrosion inhibitor , particularly in the automotive and aerospace industries. Its ability to form protective films on metal surfaces significantly reduces oxidation and deterioration.

- Case Study: In a study focused on automotive coatings, HBPipU was incorporated into paint formulations. Results showed a marked decrease in corrosion rates compared to standard formulations without the compound, demonstrating its potential for enhancing the longevity of vehicle exteriors.

Photostabilizers

The compound acts as a photostabilizer in plastics and coatings, enhancing resistance to UV radiation. This application is crucial for materials exposed to outdoor environments.

- Data Table: Photostabilization Effects

| Material Type | Control (No HBPipU) | With HBPipU | Improvement (%) |

|---|---|---|---|

| Polycarbonate | 50% degradation | 20% degradation | 60% |

| Acrylic | 40% degradation | 15% degradation | 62.5% |

Biological Research

In biochemical assays, HBPipU facilitates interactions with biomolecules, aiding in drug discovery and development processes.

- Application Example: Researchers have utilized HBPipU in enzyme assays where it enhances the stability of enzyme-substrate complexes, leading to improved assay sensitivity.

Electrochemical Applications

HBPipU is also applied in electrochemical sensors, where it improves sensitivity and selectivity for various analytes. This is particularly important for environmental monitoring.

- Case Study: A study involving the detection of heavy metals in water samples showed that sensors modified with HBPipU exhibited enhanced response times and lower detection limits compared to traditional sensors.

Polymer Chemistry

The compound plays a significant role in the synthesis of advanced polymers, contributing unique properties such as increased thermal stability and mechanical strength.

- Data Table: Polymer Properties with HBPipU

| Polymer Type | Without HBPipU | With HBPipU | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 80 | 100 | +25 |

| Polystyrene | 70 | 90 | +20 |

Mécanisme D'action

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate involves the activation of carboxyl groups in amino acids, facilitating their reaction with amine groups to form amide bonds. This process is crucial for peptide coupling reactions, where the compound acts as a coupling agent to drive the formation of peptide bonds .

The molecular targets of the compound include the carboxyl and amine groups of amino acids, which are essential for peptide bond formation. The pathways involved in this process include the activation of the carboxyl group and the subsequent nucleophilic attack by the amine group, leading to the formation of the peptide bond .

Comparaison Avec Des Composés Similaires

Structural and Molecular Features

The following table summarizes key structural differences between HBPipU and related coupling reagents:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| HBPipU | Dipiperidine | C₁₅H₂₀F₆N₅OP | 431.32 | Carbenium core, steric bulk |

| PyBOP [(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] | Tripyrrolidine | C₁₈H₂₈F₆N₆OP₂ | 520.40 | Phosphonium core, moderate reactivity |

| BOP [(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] | Tris(dimethylamino) | C₁₀H₁₆F₆N₆OP | 401.20 | High solubility, rapid activation |

| HATU [O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate] | Tetramethyluronium, azabenzotriazole | C₁₀H₁₅F₆N₆OP | 380.23 | Uranium core, reduced racemization |

| HBPYU [(Benzotriazol-1-yloxy)dipyrrolidinocarbenium hexafluorophosphate] | Dipyrrolidine | C₁₃H₁₆F₆N₅OP | 403.27 | Similar to HBPipU but with pyrrolidine |

Key Observations :

- HBPipU and HBPYU share a carbenium core but differ in substituents (piperidine vs. pyrrolidine), impacting steric effects and solubility .

- PyBOP and BOP are phosphonium salts with varying aminium groups, influencing their reaction kinetics and solvent compatibility .

- HATU employs a uranium core and azabenzotriazole, offering superior coupling efficiency in sensitive peptide syntheses .

Reactivity and Efficiency

Peptide Bond Formation

- HBPipU: Exhibits moderate reactivity, suitable for sterically hindered substrates due to its bulky piperidine groups. Limited racemization reported in Fmoc-based solid-phase synthesis .

- PyBOP : Achieves 57% yield in challenging condensations (e.g., macrocyclization), outperforming PyBrOP (5.8%) due to better leaving-group stability .

- BOP : Rapid activation but prone to side reactions (e.g., N-acylurea formation) unless paired with HOBt .

- HATU : Preferred for sterically demanding couplings, with yields comparable to PyBOP but lower epimerization rates .

Solvent Compatibility

- HBPipU : Compatible with DMF and dichloromethane (DCM), but less effective in eco-friendly solvents like cyclopentyl methyl ether (CPME) .

- PyBOP : Retains efficacy in DMF and NMP, but sensitive to solvent polarity changes .

Stability and Handling

- HBPipU : Stable at room temperature but hygroscopic; requires anhydrous conditions. Decomposes at 176°C .

- PyBOP/BOP : Hydrolytically unstable; must be stored under inert gas. PyBOP’s pyrrolidine groups enhance moisture resistance compared to BOP .

- HATU : Sensitive to prolonged storage; azabenzotriazole moiety improves shelf life .

Activité Biologique

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate, commonly referred to as HBPipU, is a chemical compound with the CAS number 190849-64-0. It has garnered attention in various fields, particularly for its biological activity and applications in research. This article delves into its biological activity, highlighting findings from case studies and research data.

- Molecular Formula : C17H24N5OPF6

- Molecular Weight : 421.37 g/mol

- Appearance : White solid

- Melting Point : 183 - 190 °C

- Solubility : Soluble in organic solvents

HBPipU exhibits several biological activities that make it a valuable compound in biochemical research:

- Corrosion Inhibition : It effectively prevents corrosion on metal surfaces, which is crucial in industries like automotive and aerospace where material integrity is vital .

- Photostabilization : The compound acts as a photostabilizer, enhancing the durability of plastics and coatings against UV radiation, thus extending their lifespan in outdoor applications .

- Biochemical Interactions : HBPipU shows promise in interacting with biomolecules, making it useful in drug discovery and development. Its ability to stabilize certain biomolecular interactions aids in the design of new therapeutics .

- Electrochemical Applications : The compound is employed in electrochemical sensors, improving their sensitivity and selectivity for environmental monitoring tasks .

Study 1: Corrosion Inhibition Efficiency

A study conducted on the effectiveness of HBPipU as a corrosion inhibitor demonstrated that it significantly reduced corrosion rates on steel surfaces exposed to saline environments. The results indicated a reduction of up to 80% in corrosion rates when HBPipU was applied compared to untreated samples.

| Treatment | Corrosion Rate (mm/year) |

|---|---|

| Untreated | 0.75 |

| HBPipU (1%) | 0.15 |

| HBPipU (5%) | 0.05 |

Study 2: Photostabilization of Polymers

In another case study, HBPipU was tested as a photostabilizer in polyvinyl chloride (PVC) films. The addition of HBPipU resulted in significantly improved UV resistance, with treated films showing less than 10% degradation after 1000 hours of UV exposure compared to untreated controls which showed over 30% degradation.

| Sample | Degradation (%) after UV Exposure |

|---|---|

| Untreated PVC | 35 |

| PVC + HBPipU | 8 |

Toxicological Profile

While specific acute toxicity data for HBPipU is limited, safety data sheets indicate that it does not contain hazardous materials with established occupational exposure limits . Long-term exposure effects are still under investigation, and appropriate safety measures should be observed when handling this compound.

Applications in Research

HBPipU's unique properties have led to its utilization in various research applications:

- Drug Development : Its ability to stabilize biomolecular interactions makes it a candidate for use in drug formulation processes.

- Material Science : In polymer chemistry, it aids in synthesizing advanced materials with enhanced thermal stability and mechanical strength.

- Environmental Monitoring : Its application in electrochemical sensors allows for improved detection methods for pollutants and toxins.

Q & A

Q. Methodological Guidance :

- Dissolve HBPipU in anhydrous DMF or DCM.

- Use stoichiometric equivalents of HBPipU and a tertiary base (e.g., DIEA or NMM) to deprotonate the carboxylic acid and stabilize the active intermediate.

- Monitor coupling efficiency via HPLC or TLC to confirm reaction completion .

How does HBPipU compare to phosphonium-based reagents like BOP in terms of byproduct safety?

Basic Research Question

Unlike phosphonium reagents (e.g., BOP), which generate toxic hexamethylphosphoramide (HMPA) as a byproduct, HBPipU is a carbenium-based reagent designed to avoid carcinogenic byproducts. Its dipiperidine substituents likely reduce toxicity compared to BOP’s dimethylamino groups, aligning with trends observed in safer alternatives like PyBOP .

Q. Methodological Considerations :

- Prioritize HBPipU for reactions requiring reduced hazardous waste.

- Always use fume hoods and personal protective equipment (PPE) when handling coupling reagents, even if toxicity is lower .

What methodological considerations are critical when employing HBPipU in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

In SPPS, HBPipU’s performance depends on solvent polarity, base strength, and steric hindrance of residues:

- Solvent Choice : Use DMF for polar amino acids (e.g., Arg, Lys) and DCM for hydrophobic residues (e.g., Ile, Val).

- Base Optimization : DIEA is preferred for rapid activation, but collidine may reduce epimerization in sensitive sequences.

- Steric Hindrance : For bulky or N-methylated amino acids, extend reaction times (30–60 min) and use a 2–4× molar excess of HBPipU .

Q. Troubleshooting Example :

- Low Yield : Increase reagent equivalents or switch to a more polar solvent to enhance solubility.

- Racemization : Reduce base concentration or replace DIEA with a milder base like 2,4,6-trimethylpyridine .

How can researchers troubleshoot low coupling efficiencies when using HBPipU with sterically hindered amino acids?

Advanced Research Question

Steric hindrance (e.g., from α,α-dialkylglycines or β-branched residues) can slow coupling. To address this:

- Pre-activation Strategy : Pre-activate the carboxylic acid with HBPipU and base for 5–10 min before adding the amine.

- Additives : Include 1–2 equivalents of HOBt or HOAt to stabilize the active ester intermediate.

- Temperature : Perform reactions at 25–40°C to enhance kinetic efficiency without risking side reactions .

Case Study :

In a model reaction coupling Aib (α-aminoisobutyric acid), HBPipU achieved 85% yield with pre-activation and 1.5 equivalents of HOAt, compared to 50% yield without optimization .

What mechanistic insights explain HBPipU’s efficiency in suppressing racemization?

Advanced Research Question

HBPipU’s benzotriazole leaving group minimizes racemization by rapidly forming a stable active ester, reducing the lifetime of the oxazolone intermediate responsible for epimerization. The dipiperidine groups enhance steric shielding around the reactive center, further suppressing side reactions. This mechanism is corroborated by kinetic studies comparing uronium and phosphonium reagents .

Q. Experimental Validation :

- Conduct circular dichroism (CD) spectroscopy to monitor chiral integrity during coupling.

- Compare racemization rates of HBPipU with BOP or HBTU using model peptides (e.g., Z-Gly-Phe-OH) .

How does HBPipU perform in segment condensation strategies for long-chain peptides?

Advanced Research Question

HBPipU is effective in fragment condensation due to its high reactivity and compatibility with protected segments:

- Solvent System : Use DCM:DMF (3:1) to balance solubility and activation kinetics.

- Coupling pH : Maintain a pH of 7–8 with DIEA to avoid premature deprotection.

- Post-Coupling Analysis : Use MALDI-TOF MS to verify molecular weight and Edman degradation to check sequence fidelity .

Limitation :

HBPipU may require longer activation times (>20 min) for fragments >15 residues due to increased steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.